molecular formula C27H31N3O4 B5229817 4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 354793-92-3

4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5229817
CAS No.: 354793-92-3
M. Wt: 461.6 g/mol
InChI Key: HFCNBSGDBNYHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide features a hexahydroquinoline core substituted with a 2,5-dimethoxyphenyl group at position 4 and a 6-methylpyridin-2-yl carboxamide moiety at position 2. Its molecular complexity arises from stereochemical flexibility in the hexahydroquinoline ring and intermolecular interactions influenced by aromatic substituents.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4/c1-15-8-7-9-22(28-15)30-26(32)23-16(2)29-19-13-27(3,4)14-20(31)25(19)24(23)18-12-17(33-5)10-11-21(18)34-6/h7-12,24,29H,13-14H2,1-6H3,(H,28,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCNBSGDBNYHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354793-92-3
Record name 4-(2,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-N-(6-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and further functionalization to introduce the quinoline and pyridine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents into the molecule, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

The compound 4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound belongs to a class of molecules known as hexahydroquinolines, which are characterized by their bicyclic structure. The presence of various functional groups, such as dimethoxyphenyl and pyridine, suggests potential interactions with biological targets.

Structural Formula

The molecular formula can be represented as follows:

C20H26N2O3C_{20}H_{26}N_{2}O_{3}

Anticancer Activity

Recent studies have indicated that compounds similar to this hexahydroquinoline derivative exhibit significant anticancer properties. For instance, research has shown that derivatives with similar structural motifs can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of hexahydroquinoline derivatives for their anticancer activity. The findings demonstrated that specific modifications to the dimethoxyphenyl group enhanced cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Cognitive Enhancement

There is growing interest in the neuroprotective effects of compounds like this one. Preliminary studies suggest that they may enhance cognitive functions and provide neuroprotection against neurodegenerative diseases such as Alzheimer's.

Data Table: Neuroprotective Effects of Similar Compounds

CompoundModelEffect
Compound AMouse ModelImproved memory retention
Compound BRat ModelReduced neuroinflammation
This CompoundIn VitroPotential neuroprotective effects

Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance.

Case Study:
In a recent study, a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the side chains could enhance efficacy .

Drug Development

The structural complexity of this compound makes it a candidate for further development into pharmaceuticals targeting specific diseases. Its ability to interact with multiple biological pathways opens avenues for multi-target drug design.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Compound A : 4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • Key Differences :
    • Phenyl Substituents : 4-Hydroxy-3-methoxy (vs. 2,5-dimethoxy in the target compound).
    • Pyridine Substituent : 2-Pyridinyl (vs. 6-methylpyridin-2-yl).
  • Molecular Weight : 433.508 g/mol (C₂₅H₂₇N₃O₄) .
Compound B : N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
  • Key Differences: Core Structure: 2-Oxo-1,2,5,6,7,8-hexahydroquinoline (vs. 5-oxo-1,4,5,6,7,8-hexahydroquinoline). Substituent: 3-Pyridylmethyl (vs. 6-methylpyridin-2-yl).
  • Bioactivity : Demonstrated analgesic activity, with polymorphism affecting efficacy .
Compound C : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Key Differences: Core Structure: Thiazolo-pyrimidine (vs. hexahydroquinoline). Substituents: 2,4,6-Trimethoxybenzylidene and ethyl ester.
  • Crystallography: Monoclinic crystal system (P21/n) with Z = 4, highlighting how bulky substituents influence packing .

Structural and Functional Implications

Table 1: Comparative Analysis
Parameter Target Compound Compound A Compound B
Molecular Formula C₂₈H₃₁N₃O₅ (estimated) C₂₅H₂₇N₃O₄ C₂₃H₂₂N₄O₃ (estimated)
Molecular Weight ~513.57 g/mol 433.508 g/mol ~402.45 g/mol
Key Substituents 2,5-Dimethoxyphenyl, 6-methylpyridin-2-yl 4-Hydroxy-3-methoxyphenyl, 2-pyridinyl 3-Pyridylmethyl, 4-hydroxy
Hydrogen Bonding Weak (methoxy groups) Strong (hydroxy group) Moderate (hydroxy and pyridyl)
Bioactivity Not reported Not reported Analgesic (polymorph-dependent)
Crystallography Likely requires SHELX/OLEX2 Not reported Polymorphs observed

Conformational and Crystallographic Considerations

  • Ring Puckering: The hexahydroquinoline core’s puckering (quantified via Cremer-Pople parameters ) may vary with substituents. For example, steric effects from 2,7,7-trimethyl groups in the target compound could enforce a chair-like conformation, whereas Compound A’s 4-hydroxy group might favor boat conformations to optimize hydrogen bonding .
  • Polymorphism : Compound B’s polymorph-dependent bioactivity suggests that the target compound’s 2,5-dimethoxy groups—less prone to hydrogen bonding—may reduce polymorphism risk compared to hydroxy-containing analogues.

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s lipophilic 2,5-dimethoxy groups likely reduce aqueous solubility relative to Compound A’s hydroxy group. This trade-off may influence bioavailability.
  • Binding Interactions : The 6-methylpyridin-2-yl group in the target compound could enhance π-π stacking or hydrophobic interactions in biological targets compared to Compound A’s unsubstituted pyridine.

Biological Activity

The compound 4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound features a hexahydroquinoline core with various substituents that may contribute to its biological properties. The presence of methoxy groups and a pyridine moiety suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of quinoline compounds often exhibit significant anticancer activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines. A study highlighted that derivatives with structural similarities to our compound exhibited IC50 values ranging from 10 µM to 30 µM against human cancer cell lines such as HeLa and MCF-7 .

Compound Cell Line IC50 (µM)
Compound AHeLa10
Compound BMCF-715
Compound CA54920

Anti-inflammatory Activity

Compounds containing quinoline structures have been reported to possess anti-inflammatory properties. In vitro studies have shown that these compounds inhibit the production of pro-inflammatory cytokines in macrophages. The modulation of pathways such as NF-kB has been observed in similar compounds .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of key enzymes involved in various biological processes. For example, it may inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory responses. Research has demonstrated that related compounds can exhibit IC50 values in the low micromolar range for these enzymes .

Study 1: Anticancer Activity

In a recent study focusing on the anticancer potential of related compounds, several derivatives were synthesized and tested against a panel of cancer cell lines. The results indicated that modifications in the chemical structure significantly impacted the cytotoxicity profiles. For instance:

  • Compound D : IC50 = 12 µM against MCF-7
  • Compound E : IC50 = 25 µM against A549

These findings suggest that our target compound may similarly exhibit potent anticancer activity due to its structural features.

Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanisms of quinoline derivatives. It was found that these compounds could effectively reduce nitric oxide production in activated macrophages. The study reported a significant decrease in NO levels when treated with concentrations as low as 5 µM .

Q & A

Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative, and what key intermediates are involved?

The synthesis typically involves multi-component reactions such as modified Hantzsch dihydropyridine methodologies. Key steps include:

  • Knoevenagel condensation to form the enamine intermediate.
  • Michael addition of a β-keto ester or analogous electrophile.
  • Cyclization under acidic or thermal conditions to form the hexahydroquinoline core. Critical intermediates include substituted enaminones (e.g., methyl 3-aminocrotonate derivatives) and aryl aldehydes with methoxy substituents. Single-crystal X-ray diffraction (XRD) is recommended to confirm regiochemistry and stereoelectronic effects in intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural features of this compound?

  • NMR spectroscopy : 1H/13C NMR for resolving methoxy, methyl, and pyridyl substituents. 2D experiments (COSY, NOESY) clarify spatial arrangements.
  • XRD : Essential for confirming the hexahydroquinoline ring conformation, hydrogen-bonding networks, and substituent orientations.
  • IR spectroscopy : Identifies carbonyl (C=O) and carboxamide (N-H) functional groups.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Prioritize XRD for resolving structural ambiguities in polycyclic systems .

Advanced Research Questions

Q. How can computational chemistry tools like quantum mechanical modeling optimize derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-deficient regions for functionalization.
  • Molecular docking : Screen derivatives against target proteins (e.g., calcium channels, bacterial enzymes) to prioritize synthetic targets.
  • Reaction path search algorithms : Use tools like the Artificial Force Induced Reaction (AFIR) method to explore feasible synthetic routes and transition states, reducing trial-and-error experimentation .

Q. What statistical approaches resolve contradictions in experimental data (e.g., reaction yields, bioactivity variability)?

Implement Design of Experiments (DoE) methodologies:

  • Factorial designs : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors affecting yield.
  • Response Surface Methodology (RSM) : Optimize non-linear relationships between variables (e.g., pH and reaction time).
  • ANOVA : Quantify significance of interactions between variables. For bioactivity studies, use dose-response curve modeling (e.g., Hill equation) to reconcile discrepancies in IC50 values .

Q. What methodologies enable regioselective modifications at reactive sites (e.g., sulfur atoms or carbonyl groups)?

  • Alkylation/arylation : Use steric directing groups (e.g., bulky esters) to control substitution at the sulfur atom in thioether derivatives.
  • Protecting group strategies : Temporarily block the carboxamide or pyridyl nitrogen to isolate reactivity at the hexahydroquinoline carbonyl.
  • Microwave-assisted synthesis : Enhance regioselectivity in cyclization steps by controlling thermal gradients .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Nanofiltration membranes : Selectively isolate the product based on molecular weight cut-off (MWCO) and charge interactions.
  • Simulated Moving Bed (SMB) chromatography : Optimize enantiomeric resolution if chiral centers are present.
  • Solvent-resistant membranes : Reduce solvent waste in large-scale extractions .

Methodological Considerations for Biological Studies

Q. How should researchers design assays to evaluate multi-target biological activities (e.g., calcium modulation, antibacterial effects)?

  • High-throughput screening (HTS) : Use fluorescence-based assays (e.g., Fluo-4 for calcium flux) to quantify activity across concentration gradients.
  • Microdilution assays : Test antibacterial potency against Gram-positive/-negative panels (e.g., S. aureus, E. coli) with clinical resistance controls.
  • In silico toxicity profiling : Apply ADMET predictors to prioritize derivatives with favorable pharmacokinetic profiles .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in synthetic protocols for this compound?

  • Open-source reaction databases : Document step-by-step procedures with raw spectral data (e.g., NMR, HPLC traces) in platforms like PubChem or Zenodo.
  • Automated reaction monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress in real time.
  • Blockchain-enabled lab notebooks : Immutably record experimental parameters and raw data to mitigate reproducibility crises .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.